Rel-1-((3aR,8aS)-octahydropyrrolo[3,4-d]azepin-6(1H)-yl)ethan-1-one, commonly referred to by its CAS number 2590481-90-4, is a chemical compound notable for its unique structural and functional properties. This compound is classified under the category of nitrogen-containing heterocycles, specifically in the family of azepines. The molecular formula for this compound is with a molecular weight of 218.72 g/mol .
The synthesis of Rel-1-((3aR,8aS)-octahydropyrrolo[3,4-d]azepin-6(1H)-yl)ethan-1-one can be approached through several methods. One common method involves the cyclization of appropriate precursors containing both nitrogen and carbon frameworks. The synthesis typically requires careful control of reaction conditions to ensure the correct stereochemistry is achieved, particularly given the presence of chiral centers in the molecule.
Technical Details:
The molecular structure of Rel-1-((3aR,8aS)-octahydropyrrolo[3,4-d]azepin-6(1H)-yl)ethan-1-one features a bicyclic system that includes a saturated azepine ring fused with a pyrrole-like structure.
Structural Data:
CC(=O)N1CC[C@@H]2CNC[C@@H]2CC1.Cl
This notation indicates the presence of specific stereochemical configurations at certain carbon centers, which are crucial for its biological activity.
Rel-1-((3aR,8aS)-octahydropyrrolo[3,4-d]azepin-6(1H)-yl)ethan-1-one participates in various chemical reactions typical for amines and ketones.
Reactions Include:
Technical Details:
The reactivity is influenced by the electronic effects of the substituents on the nitrogen atom and the steric hindrance provided by the bicyclic structure.
The mechanism of action for Rel-1-((3aR,8aS)-octahydropyrrolo[3,4-d]azepin-6(1H)-yl)ethan-1-one is not fully elucidated but is believed to involve interaction with specific biological targets such as receptors or enzymes.
Process and Data:
The physical and chemical properties of Rel-1-((3aR,8aS)-octahydropyrrolo[3,4-d]azepin-6(1H)-yl)ethan-1-one are essential for understanding its behavior in various environments.
Physical Properties:
Chemical Properties:
Rel-1-((3aR,8aS)-octahydropyrrolo[3,4-d]azepin-6(1H)-yl)ethan-1-one has potential applications in scientific research, particularly in medicinal chemistry and pharmacology.
Scientific Uses:
Research into this compound could yield insights into its efficacy and safety profiles, contributing to advancements in pharmacotherapy. Further studies are warranted to explore its full range of biological activities and potential therapeutic applications.
CAS No.: 140631-27-2
CAS No.: 26543-10-2
CAS No.: 2624-63-7
CAS No.: 107419-07-8
CAS No.: 90953-74-5
CAS No.: